シコニン
概要
説明
shikonin is a natural pigment composed of shikonin and alkannin, which are enantiomers. These compounds are naphthoquinone derivatives and are primarily extracted from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia euchroma . shikonin has been traditionally used in herbal medicine and has gained attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
科学的研究の応用
shikonin has numerous scientific research applications across various fields:
Chemistry: shikonin is used as a natural dye and pigment in various chemical processes.
Biology: It has been studied for its role in plant defense mechanisms and secondary metabolite production.
Medicine: shikonin exhibits significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
Shikonin, also known as Shikalkin or (±)-Shikonin, is a potent bioactive compound with diverse pharmacological potential . This article will delve into the mechanism of action of Shikonin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Shikonin has been identified as a specific inhibitor of pyruvate kinase M2 (PKM2) . PKM2 is an enzyme involved in glycolysis, and its inhibition can lead to a decrease in cellular energy production. Shikonin also inhibits the TNF-α and NF-κB pathway , which are involved in inflammatory responses and immune regulation.
Mode of Action
Shikonin interacts with its targets, primarily PKM2, to inhibit their activity . This interaction leads to a decrease in glycolysis, affecting the energy production in cells. The inhibition of the TNF-α and NF-κB pathway by Shikonin can lead to a decrease in inflammation and immune responses .
Biochemical Pathways
Shikonin affects several biochemical pathways. It stimulates immunogenic cell death , leading to apoptosis and necroptosis . This enhances the immunogenicity of cells, making them more susceptible to immune responses. Shikonin also decreases exosome secretion through the inhibition of glycolysis .
Pharmacokinetics
Shikonin has an unfavorable oral bioavailability and a binding rate of plasma protein of 64.6% . It enhances some metabolic enzymes, particularly including cytochrome P450 . The hydroxylation of the naphthoquinone nucleus is the principal metabolic pathway of Shikonin, followed by generating glucuronide conjugates and excreting in the bile and urine .
Result of Action
The molecular and cellular effects of Shikonin’s action are diverse. It significantly reduces tumor cell viability, proliferation, migration, invasion, and metastasis . When combined with other pharmaceutical agents, it exhibits synergistic effects . Shikonin’s induction of immunogenic cell death enhances the immunogenicity of cells, leading to its involvement in the development of dendritic cell-based tumor vaccines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Shikonin. Changes are observed in the structure of Shikonin under the influence of environmental factors such as temperature, light, pH, and oxygen . These changes can affect the bioavailability and efficacy of Shikonin.
生化学分析
Biochemical Properties
Shikonin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with pyruvate kinase M2 (PKM2), where shikonin inhibits its activity, leading to the suppression of glycolysis in cancer cells . Additionally, shikonin interacts with reactive oxygen species (ROS), promoting their production and inducing oxidative stress in tumor cells . This interaction triggers apoptosis and necroptosis, contributing to its anticancer effects. Shikonin also inhibits the activity of topoisomerase I and II, enzymes involved in DNA replication and repair, further enhancing its cytotoxic effects on cancer cells .
Cellular Effects
Shikonin exerts various effects on different types of cells and cellular processes. In cancer cells, shikonin significantly reduces cell viability, proliferation, migration, invasion, and metastasis . It induces immunogenic cell death, leading to apoptosis and necroptosis, and enhances the immunogenicity of cancer cells, making them more susceptible to immune system attacks . Shikonin also affects cell signaling pathways, such as the EGFR and PI3K/AKT pathways, inhibiting their activation and promoting cell death . Furthermore, shikonin influences gene expression by modulating the activity of transcription factors like NF-κB and c-MYC, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of shikonin involves multiple targets and pathways. Shikonin binds to the DNA-binding domain of c-MYC, inhibiting its transcriptional activity and leading to the suppression of oncogenic signaling . It also induces the production of reactive oxygen species (ROS), which cause oxidative damage to cellular components and trigger apoptosis and necroptosis . Shikonin inhibits the EGFR and PI3K/AKT signaling pathways, reducing cell survival and proliferation . Additionally, shikonin modulates the activity of various enzymes, such as topoisomerase I and II, and pyruvate kinase M2, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of shikonin change over time. Shikonin is relatively stable under normal conditions, but its stability can be affected by factors such as light, temperature, and pH . Over time, shikonin can degrade, leading to a reduction in its bioactivity. Long-term studies have shown that shikonin maintains its anticancer effects in vitro and in vivo, with sustained inhibition of tumor growth and metastasis . Prolonged exposure to shikonin can also lead to the development of resistance in some cancer cell lines, necessitating combination therapies to enhance its efficacy .
Dosage Effects in Animal Models
The effects of shikonin vary with different dosages in animal models. At low doses, shikonin exhibits anti-inflammatory and wound-healing properties, while higher doses are required for its anticancer effects . In animal models of cancer, shikonin has been shown to inhibit tumor growth and metastasis in a dose-dependent manner . High doses of shikonin can also cause toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing the dosage for therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anticancer activity .
Metabolic Pathways
Shikonin is involved in several metabolic pathways, including the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways . These pathways provide the precursors for shikonin biosynthesis, such as geranyl diphosphate (GPP) and farnesyl diphosphate (FPP) . Shikonin also interacts with enzymes involved in these pathways, such as geranyl diphosphate synthase (GPPS) and farnesyl diphosphate synthase (FPPS), influencing their activity and expression . Additionally, shikonin affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Shikonin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream . Shikonin can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The localization and accumulation of shikonin can influence its bioavailability and therapeutic efficacy . Additionally, shikonin can be transported across cell membranes through passive diffusion and active transport mechanisms .
Subcellular Localization
Shikonin exhibits specific subcellular localization, which affects its activity and function. In plant cells, shikonin biosynthetic enzymes are localized in the endoplasmic reticulum and cytosol, where they catalyze the key steps in shikonin biosynthesis . In mammalian cells, shikonin can localize to various subcellular compartments, such as the mitochondria and nucleus, where it interacts with target biomolecules and exerts its effects . The subcellular localization of shikonin is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of shikalkin involves several steps, starting from naphthazarin. The key intermediate, 2-formyl-1,4,5,8-tetramethoxynaphthalene, is prepared through 1,4,5,8-tetramethoxynaphthalene, which can be obtained from 1,5-naphthalenediol via three steps or from naphthazarin via one step . The side-chain introduction is achieved using Grignard reactions followed by demethylations .
Industrial Production Methods
Industrial production of shikalkin is often achieved through plant cell culture technologies. Techniques such as Arnebia euchroma callus culture and the use of fungal elicitors like Rhizoctonia solani have been employed to enhance shikalkin production . These methods involve the proliferation of plant cells on growth media and subsequent transfer to pigment production media containing specific elicitors .
化学反応の分析
shikonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents for side-chain introduction and demethylating agents for removing methoxy groups . The major products formed from these reactions are shikalkin and its derivatives, such as dihydroshikalkin .
類似化合物との比較
shikonin is unique due to its dual composition of shikonin and alkannin, which are enantiomers. Similar compounds include:
Shikonin: A naphthoquinone derivative with similar pharmacological properties.
Alkannin: The enantiomer of shikonin, also exhibiting similar bioactivities.
Cycloshikalkin: A related compound with a cyclized monoterpenoid side chain.
shikonin stands out due to its combined properties of both shikonin and alkannin, offering a broader spectrum of biological activities .
特性
IUPAC Name |
5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZONWMXZKDMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862100 | |
Record name | 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | C.I. Natural Red 20 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in aqueous solutions | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.373 g/cu cm | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application., Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells., ... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin... | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly yellow crystalline powder | |
CAS No. |
54952-43-1, 517-88-4, 517-89-5 | |
Record name | (+-)-Shikonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054952431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkannin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alkannin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ARNEBIN-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | shikonin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | C.I. Natural Red 20 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C, 116 - 117 °C | |
Record name | Shikonin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | C.I. Natural Red 20 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does shikonin exert its anti-cancer effects?
A1: Shikonin exhibits its anti-cancer activity through a multifaceted approach, targeting various cellular processes and signaling pathways:
- Induction of Apoptosis: Shikonin can trigger apoptosis, a programmed cell death mechanism, in various cancer cell lines. This is often associated with increased expression of pro-apoptotic proteins (Bax, Bak) and activation of caspases, executioner proteins in the apoptotic cascade [, , , , , , , ].
- Cell Cycle Arrest: Shikonin can disrupt the cell cycle, halting the uncontrolled proliferation characteristic of cancer cells. It has been shown to induce cell cycle arrest at the G1/S or G2/M phases by modulating cyclins and cyclin-dependent kinases [, ].
- Inhibition of Key Signaling Pathways: Shikonin demonstrates inhibitory effects on various signaling pathways crucial for cancer cell survival, proliferation, and metastasis, such as:
- PI3K/Akt/mTOR pathway: This pathway is frequently dysregulated in cancer, and its inhibition by shikonin contributes to its anti-tumor effects [].
- ERK/JNK/MAPK pathway: Shikonin can modulate this pathway, affecting cellular processes like proliferation and differentiation [, , ].
- STAT3 signaling: Shikonin inhibits STAT3 phosphorylation and dimerization, impacting tumor growth, survival, and invasion [].
- Wnt/β-catenin pathway: This pathway is implicated in cell growth and differentiation, and its inhibition by shikonin contributes to its anti-tumor activity [, ].
- Induction of Necroptosis: In addition to apoptosis, shikonin has been shown to induce necroptosis, a regulated form of necrosis, in specific cancer cell lines [, ]. This involves the upregulation of proteins like RIPK1, RIPK3, and MLKL.
- Inhibition of Glycolysis: Shikonin can target cancer cell metabolism by inhibiting glycolysis, a process many cancer cells rely on for energy production. This effect is often mediated by inhibiting the enzyme pyruvate kinase M2 (PKM2) [, , ].
- Modulation of Immune Response: Beyond direct effects on cancer cells, shikonin influences the immune system, potentially enhancing anti-tumor immunity [, , , ]. For instance, it can increase the activity of natural killer (NK) cells [].
Q2: Does shikonin directly interact with specific proteins or molecules?
A2: Yes, shikonin can directly interact with certain proteins and molecules:
- Direct Binding to c-MYC: Shikonin and its derivatives have been shown to bind to the DNA-binding domain of c-MYC, a transcription factor implicated in cell cycle regulation and proliferation, similar to known c-MYC inhibitors [].
- Inhibition of Caspase-1: Shikonin directly targets and inhibits caspase-1, a key enzyme involved in the activation of inflammasomes, protein complexes that mediate inflammatory responses [].
- Binding to PKM2: Shikonin binds to PKM2, a key enzyme in glycolysis, inhibiting its activity and thereby disrupting cancer cell metabolism [].
Q3: How does shikonin affect reactive oxygen species (ROS) levels in cells?
A3: Shikonin has been shown to modulate ROS levels in cells, impacting both its anti-cancer and potential side effects:
- Induction of ROS in Cancer Cells: Shikonin can elevate ROS levels in various cancer cells, contributing to its anti-tumor effects. This ROS generation can stem from several sources, including mitochondrial complex II, NADPH oxidase, and lipooxygenase [, ].
- ROS-mediated Necroptosis: In glioma cells, shikonin-induced ROS production is associated with necroptotic cell death. This effect is attenuated by antioxidants and inhibitors of necroptosis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。